molecular formula C16H15Cl2NO3 B167001 Etobenzanid CAS No. 79540-50-4

Etobenzanid

Cat. No.: B167001
CAS No.: 79540-50-4
M. Wt: 340.2 g/mol
InChI Key: ICWUMLXQKFTJMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Etobenzanid can be synthesized through a multi-step process involving the reaction of 2,3-dichloroaniline with 4-ethoxymethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Etobenzanid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Methoxy-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-4-methoxybenzamide
  • N-(2,3-dichlorophenyl)-4-ethoxybenzamide
  • N-(2,3-dichlorophenyl)-4-hydroxybenzamide

Uniqueness

Etobenzanid is unique due to its ethoxymethoxy substituent, which imparts distinct physicochemical properties such as solubility and reactivity . This makes it particularly effective in its applications compared to similar compounds that lack this substituent.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c1-2-21-10-22-12-8-6-11(7-9-12)16(20)19-14-5-3-4-13(17)15(14)18/h3-9H,2,10H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWUMLXQKFTJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058188
Record name Etobenzanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79540-50-4
Record name Etobenzanid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79540-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etobenzanid [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079540504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etobenzanid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETOBENZANID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X319031ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is etobenzanid used in combination with other herbicides?

A1: this compound is often used in herbicidal mixtures to enhance its effectiveness and broaden its spectrum of control. Research indicates that this compound can be effectively combined with other herbicides like fentrazamide, haloxyfop, sethoxydim, and dithiopyr for controlling grass weeds in rice. [, ] These mixtures are typically formulated to have a weight ratio of this compound to the other active compounds ranging from 1:20000 to 200:1. [] This approach helps manage weed resistance and provides more comprehensive weed control in rice paddies.

Q2: Are there any other herbicides that target similar weeds as this compound in rice cultivation?

A2: Yes, research highlights several other herbicides that demonstrate selective control against similar weed types as this compound in rice cultivation. For instance, 2,4-D, MCPA, mecoprop, mecoprop-P, tritosulfuron, halosulfuron-methyl, dicamba, acifluorfen, carfentrazone, bentazone, and triclopyr exhibit selective action primarily against dicotyledonous weeds and sedges in rice. [] Farmers and researchers can consider these alternative or complementary options to develop effective weed management strategies.

Q3: Does combining this compound with other herbicides impact its efficacy?

A3: Research suggests that combining this compound with specific herbicides can lead to synergistic effects, meaning the combined effect is greater than the sum of the individual effects. For example, mixtures containing this compound and herbicides like pendimethalin, clomazone, oxadiargyl, cyclosulfamuron, azimsulfuron, nicosulfuron, cinmethylin, indanofan, pentoxazone, pyribenzoxim, oxaziclomefone, fluthiamide, and mesotrione have shown efficacy against both grass weeds and dicotyledonous weeds, including sedges, in rice. [] This synergistic action allows for broader weed control with potentially lower application rates of individual herbicides.

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